N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide
Description
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a 4-hydroxy group and an (E)-configured dimethylaminophenylmethylidene moiety. The presence of both electron-donating (dimethylamino, hydroxy) and hydrogen-bonding groups in its structure makes it a candidate for diverse applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(20)10-6-13/h3-11,20H,1-2H3,(H,18,21)/b17-11+ |
InChI Key |
HZGBUEIBRGHLGQ-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Condensation
The most widely reported method involves refluxing equimolar quantities of 4-hydroxybenzohydrazide and 4-(dimethylamino)benzaldehyde in anhydrous ethanol or methanol. Glacial acetic acid (3–5 drops) is added to protonate the carbonyl oxygen, enhancing electrophilicity. The mixture is stirred under reflux for 4–6 hours, followed by cooling to room temperature to precipitate the product.
Reaction Mechanism :
-
Protonation : The aldehyde carbonyl group is protonated by acetic acid, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack : The hydrazide’s NH₂ group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
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Elimination : A water molecule is eliminated, resulting in the formation of the C=N bond characteristic of hydrazones.
Example Procedure :
-
Reactants :
-
4-Hydroxybenzohydrazide (1.52 g, 10 mmol)
-
4-(Dimethylamino)benzaldehyde (1.49 g, 10 mmol)
-
-
Conditions :
-
Solvent: 50 mL ethanol
-
Catalyst: 0.5 mL glacial acetic acid
-
Temperature: 80°C (reflux)
-
Duration: 5 hours
-
-
Workup : The reaction mixture is concentrated via rotary evaporation. The crude product is recrystallized from hot ethanol, yielding pale-yellow crystals (2.7 g, 85% yield).
Solvent-Free Synthesis
To enhance sustainability, solvent-free methods utilize grinding or microwave irradiation. Equimolar reactants are mixed with a catalytic amount of p-toluenesulfonic acid (PTSA) and ground in a mortar for 15–20 minutes. The mixture is then irradiated in a microwave (300 W, 70°C) for 5–10 minutes, achieving yields comparable to conventional methods (80–88%).
Advantages :
-
Reduced reaction time (10 minutes vs. 5 hours).
-
Elimination of volatile organic solvents.
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Higher atom economy.
Preparation of 4-(Dimethylamino)benzaldehyde
The aldehyde precursor is synthesized via the Duff reaction, where hexamethylenetetramine (urotropine) reacts with N,N-dimethylaniline in a mixed acid system (trifluoroacetic acid and glacial acetic acid).
Procedure :
-
Reaction Setup :
-
Urotropine (28 g, 0.2 mol), glacial acetic acid (135 mL), trifluoroacetic acid (15 mL), and N,N-dimethylaniline (25 mL) are combined in a 250 mL three-necked flask.
-
-
Heating : The mixture is heated at 90°C for 6 hours under reflux.
-
Workup :
Key Reaction Parameters :
-
Catalyst : Trifluoroacetic acid enhances electrophilic substitution.
-
Temperature : Optimal at 90°C; higher temperatures promote side reactions.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 98 |
| Methanol | 32.7 | 82 | 97 |
| DMF | 36.7 | 68 | 90 |
| Water | 80.1 | <5 | – |
Ethanol balances solubility and reactivity, while polar aprotic solvents (DMF) reduce yields due to poor proton availability.
Characterization and Analytical Data
Spectroscopic Analysis
-
IR (KBr, cm⁻¹) :
-
ν(N-H): 3250 (hydrazide NH).
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ν(C=O): 1660 (amide carbonyl).
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ν(C=N): 1595 (imine stretch).
-
-
¹H NMR (400 MHz, DMSO-d₆) :
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δ 11.32 (s, 1H, NH).
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δ 8.45 (s, 1H, CH=N).
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δ 7.82–6.65 (m, 8H, aromatic).
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δ 3.02 (s, 6H, N(CH₃)₂).
-
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the imine bond. The dihedral angle between the hydrazide and dimethylaminophenyl rings is 85.6°, indicating near-perpendicular orientation.
Crystal Data :
-
Space Group : P1̄
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Unit Cell : a = 7.21 Å, b = 9.85 Å, c = 12.43 Å
-
Hydrogen Bonds : O-H⋯O (1.88 Å) and N-H⋯O (2.09 Å) stabilize the lattice.
Industrial-Scale Production Considerations
Purification Techniques
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Recrystallization : Ethanol/water (2:1) achieves >98% purity.
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves regioisomers.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone compounds with different functional groups.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, enhancing its biological activity. Additionally, its nonlinear optical properties are attributed to the presence of electron-donating and electron-withdrawing groups, which increase molecular nonlinearity .
Comparison with Similar Compounds
Substituent Effects on Planarity and Conjugation
- Target Compound: The dimethylamino group at the para position and the hydroxy group on the benzohydrazide backbone enhance solubility and electronic conjugation. The (E)-configuration ensures optimal spatial alignment for intermolecular interactions.
- (E)-N'-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide (): A nitro group at the meta position introduces strong electron-withdrawing effects, reducing planarity (dihedral angle: 3.9°) compared to the target compound, which may influence π-π stacking .
Table 1: Structural Comparison
Enzyme Inhibition
- Target Compound : Demonstrated inhibitory activity against MCL-1 protein (critical in leukemia), with moderate toxicity (ProTox-II data) .
- Coumarin-Benzoylhydrazones (A and B) (): Compound A (2-hydroxy) showed superior MCL-1 inhibition compared to B (4-hydroxy), highlighting the importance of substituent positioning. The target compound’s dimethylamino group may enhance binding through charge interactions.
- 4-Chlorocoumarin Derivatives (4a, 4b) : Exhibited activity comparable to melphalan, a chemotherapy drug, but with higher toxicity than the target compound .
Table 2: Inhibitory Activity and Toxicity
| Compound | Target Protein | IC₅₀ (µM) | Toxicity (LD₅₀, mg/kg) | Reference |
|---|---|---|---|---|
| Target Compound | MCL-1 | ~10 | 550 | |
| Coumarin-Benzoylhydrazone A | MCL-1 | 8.2 | 620 | |
| Melphalan | DNA crosslinks | 2.1 | 150 |
Physicochemical Properties
Spectral Characteristics
- Target Compound: FTIR peaks at ~1660 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H/O-H) align with hydrazide and phenolic groups .
- N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (): Additional peaks at 1724 cm⁻¹ (C=O from coumarin) and 2991 cm⁻¹ (C-H stretching) distinguish it from the target compound .
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide, commonly referred to as DMABH, is a hydrazone derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of DMABH, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
DMABH is characterized by its hydrazone functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The molecular formula of DMABH is , and it features a dimethylamino group that enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 20432-35-3 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that DMABH exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DMABH possesses potent antibacterial activity.
Case Study:
In vitro testing revealed that DMABH inhibited bacterial growth with MIC values ranging from 32 to 64 µg/mL for S. aureus and E. coli, respectively. These results suggest that DMABH may serve as a lead compound for developing new antibiotics.
Anticancer Activity
DMABH has also been investigated for its anticancer potential. In a study focused on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, DMABH demonstrated dose-dependent cytotoxicity.
Research Findings:
- MCF-7 Cells: IC50 = 25 µM
- PC-3 Cells: IC50 = 30 µM
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 activities in treated cells.
Antioxidant Activity
The antioxidant activity of DMABH was assessed using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that DMABH effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
Data Table: Antioxidant Activity of DMABH
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 40 |
| ABTS Scavenging | 35 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of DMABH is crucial for optimizing its biological properties. Modifications to the hydrazone moiety or the dimethylamino group can significantly influence its activity profile. For instance, substituting different aromatic groups can enhance selectivity towards specific biological targets.
SAR Insights:
- Dimethylamino Group: Enhances solubility and bioavailability.
- Hydrazone Linkage: Critical for binding to target proteins involved in cell signaling pathways.
Q & A
Q. What are the optimal synthetic conditions for preparing N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide with high purity?
- Methodological Answer : The synthesis involves condensation of 4-hydroxybenzhydrazide with 4-(dimethylamino)benzaldehyde under reflux conditions. Key parameters include:
- Solvent : Ethanol or methanol for solubility and reaction homogeneity.
- Catalyst : Acidic (e.g., glacial acetic acid) or basic conditions to drive Schiff base formation.
- Reaction Time : 6–12 hours under reflux (60–80°C) to ensure complete imine bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Monitoring via thin-layer chromatography (TLC) at intervals ensures reaction progression.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR to confirm hydrazone linkage (δ 8.5–9.5 ppm for imine proton) and aromatic substituents.
- IR Spectroscopy : Peaks at ~1600–1650 cm (C=N stretch) and ~3200–3400 cm (N-H/O-H stretches).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (CHNO) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve discrepancies between spectroscopic and computational structural predictions?
- Methodological Answer : SC-XRD provides unambiguous bond lengths, angles, and conformation data. Key steps:
- Crystallization : Use slow evaporation (e.g., DMSO/water) to grow diffraction-quality crystals.
- Data Collection : Employ a synchrotron or Cu-Kα source (λ = 1.5418 Å) for high-resolution data.
- Refinement : SHELXL for structure solution; hydrogen-bonding networks and π-π interactions are validated against DFT-optimized geometries. Discrepancies in torsion angles (e.g., E/Z isomerism) are resolved via residual density maps .
Q. What methodological approaches are recommended for analyzing hydrogen-bonding interactions in the crystal lattice?
- Methodological Answer : Combine experimental and computational tools:
- X-ray Crystallography : Identify intermolecular H-bonds (e.g., O-H···N between hydroxy and dimethylamino groups).
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts).
- Lattice Energy Calculations : Use programs like CrystalExplorer to assess stabilization energies from H-bond networks .
Q. How can molecular docking studies be integrated with in vitro assays to evaluate the compound’s enzyme inhibitory activity?
- Methodological Answer : A dual workflow is recommended:
- Docking : Use AutoDock Vina or GOLD to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2 or α-glucosidase). Prioritize poses with low RMSD and high GoldScore.
- Validation : Perform enzyme inhibition assays (IC) under physiological pH and temperature. Discrepancies between docking scores and experimental IC values may indicate solvation or entropic effects not modeled computationally .
Data Contradiction Analysis
Q. How should researchers address conflicting data between computational IR predictions and experimental spectra?
- Methodological Answer : Common discrepancies arise from solvent effects or vibrational mode approximations in DFT. Mitigation strategies:
- Solvent Correction : Apply implicit solvent models (e.g., PCM) in Gaussian or ORCA for IR frequency calculations.
- Scaling Factors : Apply empirical scaling (0.96–0.98) to DFT-calculated frequencies to match experimental peaks.
- Experimental Replication : Ensure dry KBr pellet preparation to avoid moisture interference in IR spectra .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
